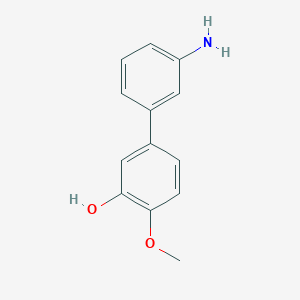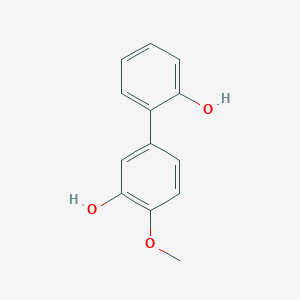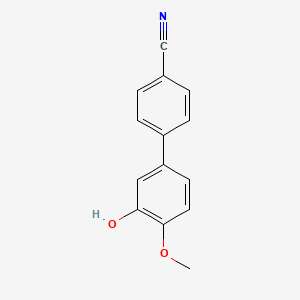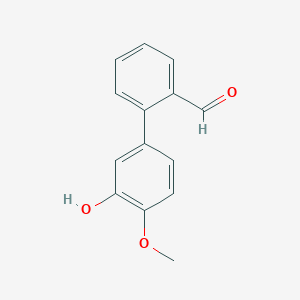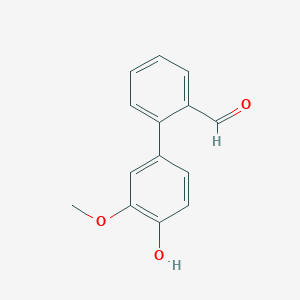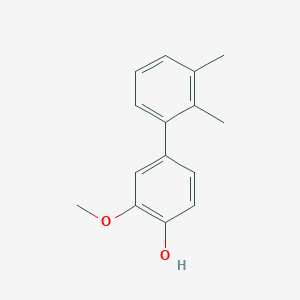
4-(3-Formylphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Formylphenyl)-2-methoxyphenol, 95% (4-FMP) is an aromatic compound which has been studied extensively for its potential applications in the fields of pharmaceuticals, biotechnology, and chemistry. It is a white crystalline solid with a melting point of 152-154°C and a boiling point of 201-203°C. 4-FMP is soluble in ethanol, methanol, and ether, and is insoluble in water.
Aplicaciones Científicas De Investigación
4-(3-Formylphenyl)-2-methoxyphenol, 95% has been studied extensively for its potential applications in the fields of pharmaceuticals, biotechnology, and chemistry. It has been used as a reagent for the synthesis of various heterocyclic compounds, such as indazoles and benzothiazoles. It has also been used to prepare a range of other compounds, including amines, nitriles, and thioethers. Additionally, 4-(3-Formylphenyl)-2-methoxyphenol, 95% has been used as a reagent for the synthesis of 4-methoxy-3-formylbenzaldehyde, which is an important intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
4-(3-Formylphenyl)-2-methoxyphenol, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX, 4-(3-Formylphenyl)-2-methoxyphenol, 95% is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Formylphenyl)-2-methoxyphenol, 95% have been studied in animal models. Studies have shown that 4-(3-Formylphenyl)-2-methoxyphenol, 95% is able to reduce inflammation and pain in animal models, and is also able to reduce the production of prostaglandins. Additionally, 4-(3-Formylphenyl)-2-methoxyphenol, 95% has been shown to reduce the production of nitric oxide, which is an important signaling molecule involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-Formylphenyl)-2-methoxyphenol, 95% in laboratory experiments include its low cost and its high purity. Additionally, 4-(3-Formylphenyl)-2-methoxyphenol, 95% is relatively easy to synthesize, and can be used in a wide range of applications. The main limitation of using 4-(3-Formylphenyl)-2-methoxyphenol, 95% in laboratory experiments is that it is not very soluble in water, which can limit its use in certain applications.
Direcciones Futuras
Future research on 4-(3-Formylphenyl)-2-methoxyphenol, 95% could focus on its potential applications in the fields of pharmaceuticals, biotechnology, and chemistry. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 4-(3-Formylphenyl)-2-methoxyphenol, 95%, and to explore its potential therapeutic applications. Additionally, further research could be conducted to explore the use of 4-(3-Formylphenyl)-2-methoxyphenol, 95% in the synthesis of other compounds, such as amines, nitriles, and thioethers. Finally, further research could be conducted to explore the use of 4-(3-Formylphenyl)-2-methoxyphenol, 95% in the synthesis of other compounds, such as 4-methoxy-3-formylbenzaldehyde, which is an important intermediate in the synthesis of pharmaceuticals.
Métodos De Síntesis
4-(3-Formylphenyl)-2-methoxyphenol, 95% can be synthesized through a reaction of 4-methoxyphenol and 3-formylbenzaldehyde. This reaction is catalyzed by a Lewis acid such as aluminum chloride, and is conducted at a temperature of 120-130°C. The reaction yields 4-(3-Formylphenyl)-2-methoxyphenol, 95% as a white crystalline solid with a yield of 90-95%.
Propiedades
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14-8-12(5-6-13(14)16)11-4-2-3-10(7-11)9-15/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAKINHQROUJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685441 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261988-35-5 |
Source


|
| Record name | 4'-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


